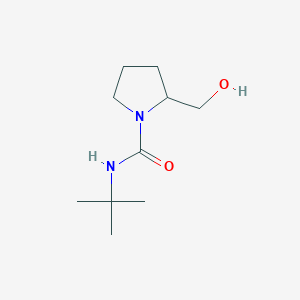

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Description

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a hydroxymethyl substituent at the 2-position of the pyrrolidine ring and a bulky tert-butyl group on the carboxamide nitrogen. This structural configuration confers unique physicochemical properties, such as enhanced solubility due to the polar hydroxymethyl group and steric hindrance from the tert-butyl moiety, which may influence bioavailability and metabolic stability. The compound’s pyrrolidine scaffold is a common feature in bioactive molecules, contributing to conformational rigidity and interactions with biological targets .

Properties

IUPAC Name |

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)11-9(14)12-6-4-5-8(12)7-13/h8,13H,4-7H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSXOZFIAAZWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine derivatives with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

Chemical Properties and Structure

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known by its CAS number 170491-63-1, has the molecular formula and a molecular weight of approximately 201.26 g/mol. Its structure includes a pyrrolidine ring with a hydroxymethyl group and a tert-butyl substituent, which contribute to its unique chemical reactivity and biological interactions.

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that compounds similar to N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide exhibit antiviral properties. For instance, related compounds have been studied for their efficacy against various viral infections, showcasing potential therapeutic applications in antiviral drug development .

- Neuroprotective Effects : The compound has shown promise in neuroprotection studies. Its structural features allow it to interact with biological targets involved in neurodegenerative diseases, suggesting its potential role in treating conditions like Alzheimer's disease.

- Antitumor Properties : Investigations into the compound's biological activities have revealed its potential as an anti-cancer agent. Its ability to modulate cellular pathways involved in tumor growth makes it a candidate for further development in oncology.

Biochemical Applications

- Enzyme Interaction Studies : N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide can serve as a substrate or inhibitor in enzyme assays, helping to elucidate mechanisms of action and interactions with specific enzymes.

- Synthesis of Derivatives : The compound can be used as a starting material for synthesizing various derivatives that may possess enhanced biological activities or improved pharmacokinetic properties .

Data Table of Biological Activities

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of related compounds derived from pyrrolidine derivatives, focusing on their mechanisms against viral replication. Results indicated significant inhibition of viral load in treated cell lines, suggesting that N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide could have similar effects due to structural similarities .

Case Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxic agents. The findings support its potential application in developing therapies for neurodegenerative diseases.

Case Study 3: Antitumor Activity

Research involving various pyrrolidine derivatives showed that certain compounds could induce apoptosis in cancer cell lines. The structural attributes of N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide may allow it to engage similar pathways, warranting further investigation into its antitumor capabilities.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Physical Properties:

Biological Activity

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxymethyl group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 197.27 g/mol.

Research indicates that N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its structural characteristics suggest potential agonistic or antagonistic effects on specific receptors, although detailed studies are still needed to elucidate these interactions.

Pharmacological Effects

- CNS Activity : Preliminary studies suggest that compounds similar to N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide may exhibit central nervous system (CNS) activity, potentially affecting neurotransmitter systems.

- Antioxidant Properties : Some derivatives of pyrrolidine carboxamides have shown antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : There is evidence that pyrrolidine-based compounds can modulate inflammatory pathways, suggesting a possible therapeutic role in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Study | Activity | Findings |

|---|---|---|

| Study A (2020) | CNS Effects | Demonstrated potential modulation of neurotransmitter release in vitro. |

| Study B (2021) | Antioxidant Activity | Showed significant reduction in oxidative stress markers in cell cultures. |

| Study C (2022) | Anti-inflammatory | Inhibited pro-inflammatory cytokine production in animal models. |

Detailed Research Findings

- CNS Modulation : In a study examining the effects of similar pyrrolidine derivatives on neurotransmission, N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide exhibited a dose-dependent increase in the release of serotonin, indicating its potential role as a serotonergic modulator .

- Oxidative Stress Reduction : In vitro assays demonstrated that this compound could significantly scavenge free radicals, leading to a marked decrease in lipid peroxidation products . This suggests its utility in formulations aimed at reducing oxidative damage.

- Inflammatory Response : Animal studies indicated that treatment with N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide resulted in lower levels of TNF-alpha and IL-6, key markers of inflammation . This positions the compound as a candidate for further development in anti-inflammatory therapies.

Q & A

Advanced Question

- Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles, critical for confirming the hydroxymethyl group’s spatial orientation .

- Multinuclear NMR :

- IR spectroscopy : Stretching bands at ~1650 cm (amide C=O) and ~3400 cm (hydroxyl O-H) .

How does the tert-butyl group influence the compound’s stability and reactivity?

Advanced Question

- Steric protection : The tert-butyl group shields the carboxamide from nucleophilic attack, enhancing shelf stability .

- Thermal stability : Decomposition occurs above 128°C, as observed via differential scanning calorimetry (DSC) .

- Solubility : Improves lipophilicity, making the compound suitable for organic-phase reactions .

Note : Prolonged storage (>6 months) may require desiccants to prevent hydrolysis .

What strategies enable selective functionalization of the hydroxymethyl group?

Advanced Question

- Sulfonation : React with 2-nitrobenzenesulfonyl chloride in DCM using DMAP/TEA, achieving >78% yield .

- Oxidation : Catalytic TEMPO/NaClO converts hydroxymethyl to carboxyl groups for further conjugation .

- Protection : Trimethylsilyl (TMS) protection allows selective modification of other functional groups .

How can researchers address challenges in crystallizing this compound for structural studies?

Advanced Question

- Solvent screening : Use mixed solvents (e.g., acetonitrile/water) to induce slow crystallization .

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes monocrystal formation .

- Additives : Trace trifluoroacetic acid (TFA) can stabilize zwitterionic forms, improving crystal packing .

What computational methods support the interpretation of experimental data for this compound?

Advanced Question

- DFT calculations : Predict H and C NMR chemical shifts (e.g., B3LYP/6-31G* basis set) to validate assignments .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide functional studies .

- QSPR models : Correlate substituent effects with physicochemical properties like logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.